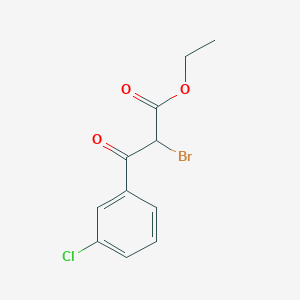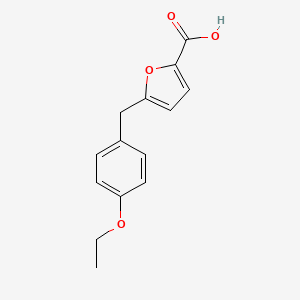
5-(4-Ethoxybenzyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethoxybenzyl)furan-2-carboxylic acid is an organic compound with the molecular formula C14H14O4. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring substituted with a 4-ethoxybenzyl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxybenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzyl bromide and furan-2-carboxylic acid.
Reaction: The 4-ethoxybenzyl bromide is reacted with furan-2-carboxylic acid in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethoxybenzyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced alcohols or aldehydes, and various substituted furan compounds.
Applications De Recherche Scientifique
5-(4-Ethoxybenzyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Ethoxybenzyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the furan ring plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Methoxybenzyl)furan-2-carboxylic acid
- 5-(4-Methylbenzyl)furan-2-carboxylic acid
- 5-(4-Chlorobenzyl)furan-2-carboxylic acid
Uniqueness
5-(4-Ethoxybenzyl)furan-2-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5-[(4-ethoxyphenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-2-17-11-5-3-10(4-6-11)9-12-7-8-13(18-12)14(15)16/h3-8H,2,9H2,1H3,(H,15,16) |
Clé InChI |
WGDOZCOTDBBULI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC2=CC=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


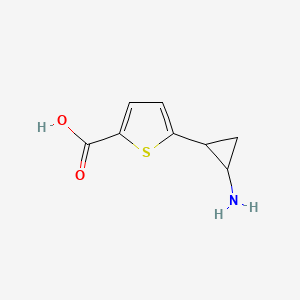
![2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B12991041.png)
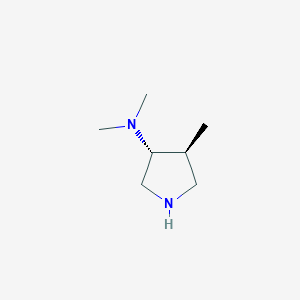
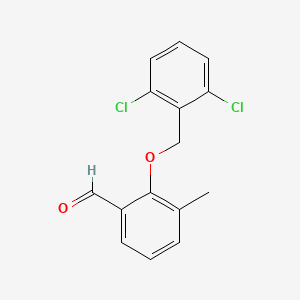
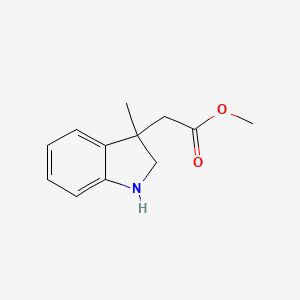
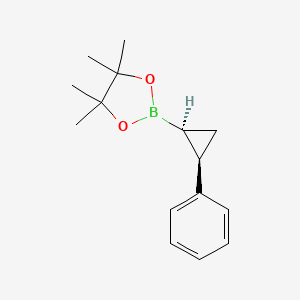
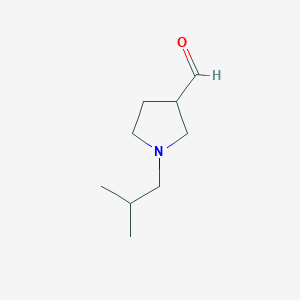
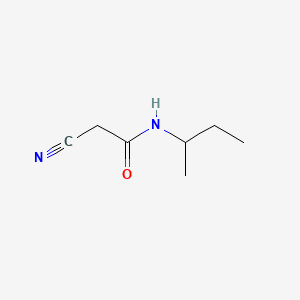
![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)
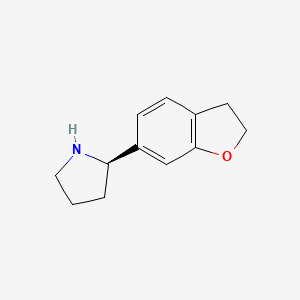
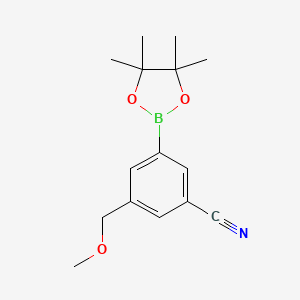
![7-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxylic acid](/img/structure/B12991106.png)
![6'-Amino-3'H-spiro[cyclopentane-1,1'-isobenzofuran]-3'-one](/img/structure/B12991112.png)
